N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide
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Overview
Description
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide typically involves the reaction of 4-butoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring. The final step involves the acylation of the oxadiazole derivative with 2-methylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for monitoring and controlling reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butoxyphenyl)-4-(4′-nitrophenyl)-2-thiazolamine
- N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide
- N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
Uniqueness
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide is unique due to its specific structural features, such as the presence of both the oxadiazole ring and the butoxyphenyl group
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C20H21N3O3/c1-3-4-13-25-16-11-9-15(10-12-16)18-19(23-26-22-18)21-20(24)17-8-6-5-7-14(17)2/h5-12H,3-4,13H2,1-2H3,(H,21,23,24) |
InChI Key |
QKTYGYFOBPXHGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
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